molecular formula C18H16ClNO2S B2533556 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396853-19-2

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2533556
CAS No.: 1396853-19-2
M. Wt: 345.84
InChI Key: ILBPAGSLFWMYNP-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16ClNO2S and its molecular weight is 345.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into compounds containing furan and thiophene moieties, such as the study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlights the interest in exploring the electrophilic substitution reactions these heterocyclic compounds undergo. These processes are critical for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).

Multicomponent Synthesis

The multi-component synthesis approach, as demonstrated in the creation of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcases the efficiency of combining multiple reactants to produce complex molecules in a single reaction step. This methodology can significantly streamline the synthesis of compounds with intricate structures, offering a valuable tool for rapid compound library generation (Sayahi et al., 2015).

Crystal Structure Analysis

The detailed crystal structure analysis of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provides insights into the molecular architecture and intermolecular interactions that govern the properties of these substances. Understanding these structural details is crucial for designing molecules with desired physical and chemical properties (Sharma et al., 2016).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial and antioxidant activities of compounds featuring furan and thiophene groups, as seen in the study on Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, highlight the potential pharmaceutical and biological applications of these compounds. Such research can lead to the development of new therapeutic agents (Arora et al., 2013).

Electropolymerization and Capacitance

The study on the facile electrochemical polymerization of 2-(thiophen-2-yl)furan and its polymer's enhanced capacitance properties showcases the application of furan and thiophene derivatives in the field of materials science, particularly in developing advanced materials for energy storage devices (Mo et al., 2015).

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-17-8-2-1-7-16(17)18(21)20(13-14-5-3-11-22-14)10-9-15-6-4-12-23-15/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPAGSLFWMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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